tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H30N2O2. It is a piperidine derivative that has found applications in various fields of scientific research and industry. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-(2,2-dimethylpropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)11-16-12-7-9-17(10-8-12)13(18)19-15(4,5)6/h12,16H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMRNNWNFOFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with neopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques helps in achieving consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce reduced amine derivatives .
Scientific Research Applications
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate is unique due to its neopentylamino group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Biological Activity
tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by relevant data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 255.37 g/mol
- CAS Number : 147539-41-1
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways, such as malate dehydrogenases (MDH). Such inhibition can lead to reduced cellular respiration and energy production, which is particularly relevant in cancer therapy .
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to hypoxia-inducible factors (HIFs), which are crucial in tumor progression and response to low oxygen conditions. In studies, related compounds have shown a decrease in HIF-1α levels, leading to reduced expression of target genes involved in glucose metabolism and cell survival under hypoxic conditions .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The lipophilic nature of the tert-butyl group enhances membrane permeability, facilitating absorption.
- Distribution : The compound's distribution is influenced by its molecular weight and lipophilicity, allowing it to reach various tissues effectively.
- Metabolism : Preliminary studies suggest that the compound undergoes hepatic metabolism, with potential pathways involving N-dealkylation and hydrolysis.
- Excretion : Renal excretion is likely, with metabolites being eliminated primarily through urine.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Lung Cancer Treatment : A study demonstrated that compounds inhibiting MDH could reduce tumor growth in A549 lung cancer cells by impairing ATP synthesis and promoting apoptosis through HIF pathway modulation .
- Neurological Disorders : Other derivatives have been investigated for their neuroprotective effects, suggesting that modifications to the piperidine structure can enhance efficacy against neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
